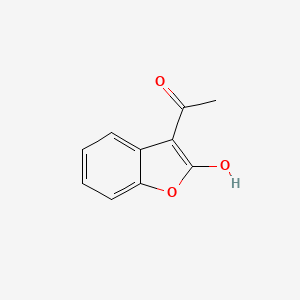
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- is a chemical compound known for its unique structure and properties This compound belongs to the benzofuranone family, characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- can be achieved through various synthetic routes. One common method involves the reaction of benzofuranone with an appropriate aldehyde under acidic or basic conditions to introduce the hydroxyethylidene group. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce ethyl-substituted benzofuranones.
Scientific Research Applications
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medicine and industry.
1-aryl-3a,8b-dihydroxy-3-(1-hydroxyethylidene)-1,3,3а,8b-tetrahydroindeno[1,2-b]pyrrole-2,4-diones: Studied for their biological activities.
Iron (II) (1-hydroxyethylidene)diphosphonate:
Uniqueness
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- stands out due to its benzofuranone core structure, which imparts unique chemical and biological properties
Properties
CAS No. |
101012-55-9 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(2-hydroxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3 |
InChI Key |
GBGXGSMLWJEEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


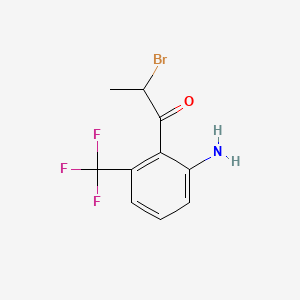
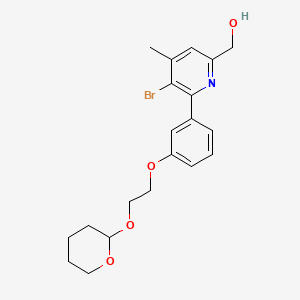
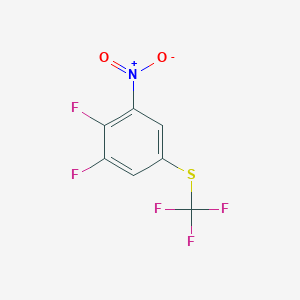




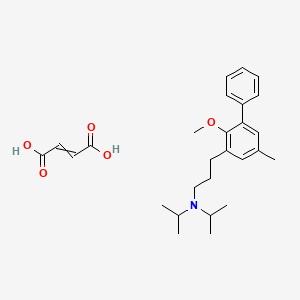
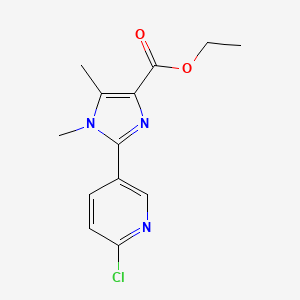

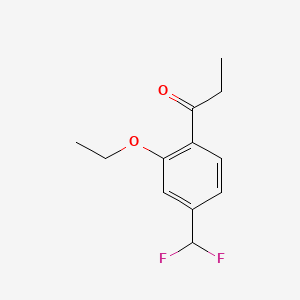

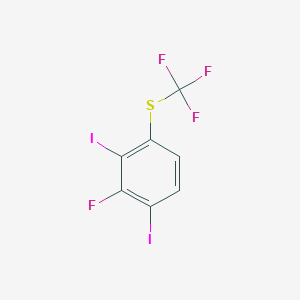
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
